1-((1-((4-butoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methylpiperidine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including sulfonyl groups, a pyrazole ring, and a piperidine ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl groups, pyrazole ring, and piperidine ring would all contribute to the overall structure. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be largely determined by its functional groups. For example, the sulfonyl groups could potentially be involved in a variety of reactions, such as those involving nucleophilic substitution or elimination .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include properties such as its melting point, boiling point, solubility in various solvents, and stability under different conditions. Unfortunately, without specific data, it’s difficult to provide a detailed analysis of these properties .Scientific Research Applications
Antibacterial Applications : Aziz-ur-Rehman et al. (2017) synthesized derivatives of 1,3,4-oxadiazole, sulfamoyl, and piperidine, which demonstrated valuable antibacterial activities. This highlights the potential of such compounds in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Photoluminescent Properties : Ertl et al. (2015) reported on cationic bis-cyclometallated iridium(III) complexes with sulfone substituted ligands. These complexes showed potential as green or blue emitters, useful in the field of photoluminescence and light-emitting electrochemical cells (Ertl et al., 2015).
Synthesis of Thiopeptide Antibiotics : Bagley et al. (2005) described a synthesis pathway for dimethyl sulfomycinamate, part of the sulfomycin family of thiopeptide antibiotics. This research contributes to the understanding and development of novel antibiotics (Bagley et al., 2005).
Inhibition of Enzymes : Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides and evaluated their inhibitory effect on human carbonic anhydrase and acetylcholinesterase enzymes. These compounds showed promising results with low cytotoxicity, indicating potential use in medicinal chemistry (Ozgun et al., 2019).
Chemiluminescence in Dioxetanes : Watanabe et al. (2010) studied the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These findings could be significant in the development of new chemiluminescent materials (Watanabe et al., 2010).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would involve its interaction with biological targets in the body. Without more specific information, it’s difficult to speculate on the possible mechanisms of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[1-(4-butoxyphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5S2/c1-5-6-14-29-19-9-11-20(12-10-19)30(25,26)24-18(4)21(17(3)22-24)31(27,28)23-13-7-8-16(2)15-23/h9-12,16H,5-8,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIBUSRWHVNJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCC(C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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